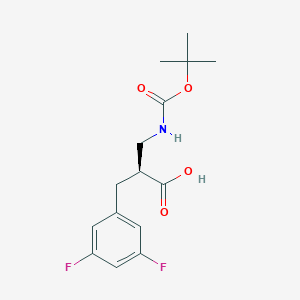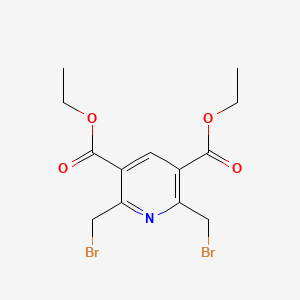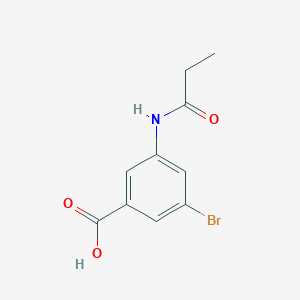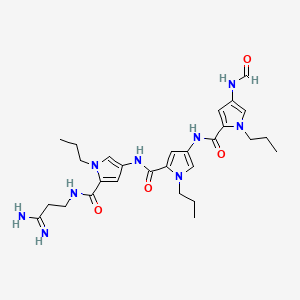
4-Hexen-2-one, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Phenylhex-4-en-2-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is notable for its unique structural configuration, where the phenyl group is positioned at the fifth carbon of the hexenone chain, and the double bond is in the Z-configuration. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-phenylhex-4-en-2-one typically involves the aldol condensation of benzaldehyde with 3-pentanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the formation of the Z-isomer.
Industrial Production Methods: On an industrial scale, the production of (Z)-5-phenylhex-4-en-2-one can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-5-phenylhex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of (Z)-5-phenylhex-4-en-2-one can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Phenylhexanol.
Substitution: Nitro-phenylhexenone, sulfonyl-phenylhexenone, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-5-phenylhex-4-en-2-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicine, (Z)-5-phenylhex-4-en-2-one is being investigated for its potential role in drug development, particularly in the synthesis of compounds with analgesic and anti-cancer properties.
Industry: Industrially, the compound is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of (Z)-5-phenylhex-4-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparaison Avec Des Composés Similaires
(E)-5-phenylhex-4-en-2-one: The E-isomer of the compound, which has different physical and chemical properties due to the trans-configuration of the double bond.
Phenylhexane: A saturated analog without the double bond, exhibiting different reactivity and applications.
Benzylacetone: A structurally related compound with a different position of the phenyl group.
Uniqueness: (Z)-5-phenylhex-4-en-2-one is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it distinct from its E-isomer and other related compounds, providing unique advantages in various applications.
Propriétés
Numéro CAS |
35151-11-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
5-phenylhex-4-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clé InChI |
LZVVXQDWHWOTMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC=C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)



![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)









